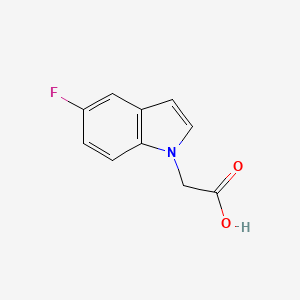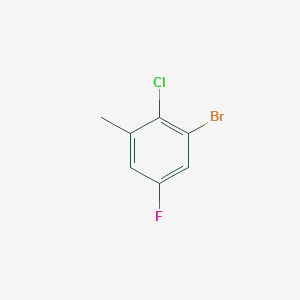
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene
Vue d'ensemble
Description
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is an organic compound characterized by its bromo, chloro, and nitro functional groups attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene can be synthesized through a multi-step reaction process. The initial step involves the bromination of phenol to produce 2-bromophenol. This intermediate is then reacted with chloro-4-nitrobenzene under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide (OH-) or alkoxide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. The nitro group, in particular, plays a crucial role in the compound's reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is compared with other similar compounds to highlight its uniqueness:
2,4-Dibromo-1-(2-bromophenoxy)benzene: Similar in structure but with additional bromine atoms.
1-(2-Bromophenoxy)acetone: Contains an acetone group instead of the nitro group.
These compounds differ in their chemical properties and applications, making this compound distinct in its utility and reactivity.
Propriétés
IUPAC Name |
1-(2-bromophenoxy)-2-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIOIIBATZQKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


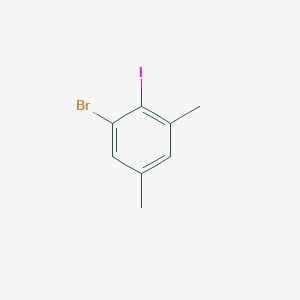


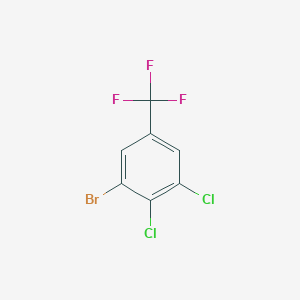
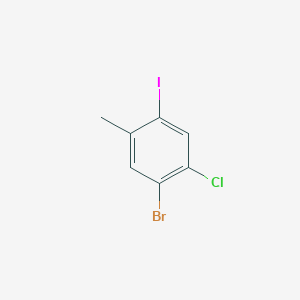


![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)

